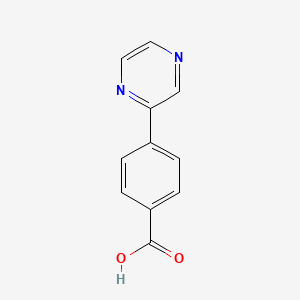

4-(Pyrazin-2-yl)benzoic acid

説明

Molecular Architecture and IUPAC Nomenclature

X-ray powder diffraction techniques provide complementary information for characterizing crystalline samples and determining phase purity. Standard powder diffraction patterns allow for identification of crystalline materials through comparison of characteristic d-spacings and relative intensities. The methodology involves measuring diffraction intensities as peak heights above background, expressed as percentages of the strongest diffraction line. For reference intensity measurements, aluminum oxide serves as an internal standard mixed in a 1:1 weight ratio with the sample, providing standardized intensity comparisons across different compounds.

The crystallographic behavior of pyrazine-containing carboxylic acids demonstrates consistent patterns of π-π stacking interactions between parallel aromatic systems, contributing to the overall stability of crystal structures. These stacking interactions typically occur at centroid-centroid distances ranging from 3.9 to 4.0 Angstroms, representing optimal arrangements for maximizing attractive forces while minimizing steric repulsion between adjacent molecules.

Solid-State NMR Investigations of Molecular Dynamics

Solid-state Nuclear Magnetic Resonance spectroscopy provides unique insights into molecular dynamics and structural behavior in crystalline materials, complementing information obtained from X-ray diffraction studies. While specific solid-state Nuclear Magnetic Resonance data for this compound was not explicitly detailed in the available literature, the technique represents a powerful tool for investigating carbon-13 and nitrogen-15 environments in pyrazine-containing compounds.

The solid-state Nuclear Magnetic Resonance investigation of pyrazine-substituted benzoic acids typically reveals distinct chemical shifts for aromatic carbon atoms in both the benzene and pyrazine ring systems. The carboxylic acid carbon generally appears in the characteristic downfield region around 170-180 parts per million, reflecting the deshielding effect of the electron-withdrawing oxygen atoms. The aromatic carbon atoms of the benzene ring exhibit chemical shifts in the 120-140 parts per million range, with the carbon bearing the pyrazine substituent appearing further downfield due to the electron-withdrawing nature of the nitrogen-containing heterocycle.

Cross-polarization Magic Angle Spinning techniques enhance the sensitivity of solid-state Nuclear Magnetic Resonance measurements by transferring magnetization from abundant proton nuclei to less sensitive carbon-13 nuclei. This approach provides improved signal-to-noise ratios and enables detailed characterization of carbon environments throughout the molecular structure. The magic angle spinning component eliminates anisotropic interactions that broaden resonances in static solid samples, resulting in high-resolution spectra comparable to those obtained in solution-state measurements.

Variable-temperature solid-state Nuclear Magnetic Resonance studies can reveal information about molecular motion and conformational dynamics in crystalline samples. Pyrazine-containing compounds often exhibit restricted rotation around the bond connecting the heterocycle to the benzene ring, with barriers to rotation that can be quantified through temperature-dependent Nuclear Magnetic Resonance measurements. These investigations provide insights into the flexibility of molecular conformations and the energy barriers associated with different rotational states.

Nitrogen-15 solid-state Nuclear Magnetic Resonance spectroscopy offers specific information about the electronic environments of nitrogen atoms within the pyrazine ring system. The two nitrogen atoms in pyrazine typically exhibit slightly different chemical shifts due to their distinct chemical environments relative to the benzoic acid substituent. These measurements provide direct information about electron density distribution and can reveal details about hydrogen bonding interactions involving the nitrogen lone pairs in crystalline materials.

Comparative Analysis of Pyrazinyl-Substituted Benzoic Acid Isomers

The comparative analysis of pyrazinyl-substituted benzoic acid isomers reveals significant structural and electronic differences that arise from positional variations of the pyrazine substituent on the benzene ring. The most commonly studied isomers include 2-(pyrazin-2-yl)benzoic acid, 3-(pyrazin-2-yl)benzoic acid, and this compound, each exhibiting distinct properties related to the relative positioning of the functional groups.

3-(Pyrazin-2-yl)benzoic acid, identified by Chemical Abstracts Service number 856905-13-0, represents the meta-substituted isomer with identical molecular formula C₁₁H₈N₂O₂ and molecular weight of 200.19 grams per mole. The International Chemical Identifier for this isomer is InChI=1S/C11H8N2O2/c14-11(15)9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-7H,(H,14,15), reflecting the different connectivity pattern compared to the para-substituted analog. The meta-positioning creates a different electronic environment due to the altered relationship between the electron-withdrawing carboxylic acid group and the nitrogen-containing pyrazine substituent.

| Isomer | CAS Number | IUPAC Name | InChI Key | Electronic Effects |

|---|---|---|---|---|

| 2-(Pyrazin-2-yl)benzoic acid | Not specified | 2-pyrazin-2-ylbenzoic acid | Not available | Ortho electronic interactions |

| 3-(Pyrazin-2-yl)benzoic acid | 856905-13-0 | 3-pyrazin-2-ylbenzoic acid | FQEYELBTYMODMC-UHFFFAOYSA-N | Meta electronic decoupling |

| This compound | 216060-23-0 | 4-pyrazin-2-ylbenzoic acid | DCCMRHMNLNXEDE-UHFFFAOYSA-N | Para electronic coupling |

The electronic properties of these isomers differ significantly due to the varying degrees of conjugation and electronic communication between the carboxylic acid and pyrazine functionalities. In the para-substituted isomer, direct conjugation through the benzene π-system allows for maximum electronic interaction between the electron-withdrawing groups. This arrangement typically results in enhanced acidity of the carboxylic acid function due to the cumulative electron-withdrawing effects of both the pyrazine substituent and the extended conjugation pathway.

The meta-substituted isomer exhibits reduced electronic coupling between the functional groups due to the interrupted conjugation pathway. This positioning results in electronic properties that represent an intermediate case between the ortho and para isomers. The meta arrangement prevents direct resonance interaction between the substituents while still allowing for inductive effects to influence the overall electronic distribution within the molecule.

Crystallographic studies of related isomeric systems demonstrate that substitution patterns significantly influence intermolecular interactions and crystal packing arrangements. The ortho-substituted isomers often exhibit different hydrogen bonding patterns due to the proximity of the carboxylic acid and pyrazine functionalities, potentially leading to intramolecular interactions that affect overall molecular conformation. These structural differences translate into variations in physical properties such as melting points, solubility profiles, and spectroscopic characteristics.

特性

IUPAC Name |

4-pyrazin-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCMRHMNLNXEDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466495 | |

| Record name | 4-(Pyrazin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216060-23-0 | |

| Record name | 4-(Pyrazin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Pyrazin-2-ylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrazin-2-yl)benzoic acid typically involves the reaction of 2-chloropyrazine with 4-carboxyphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling process, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification processes such as recrystallization and chromatography are employed to obtain high-purity this compound .

化学反応の分析

Types of Reactions

4-(Pyrazin-2-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield benzoic acid derivatives, while reduction can produce alcohols. Substitution reactions on the pyrazine ring can lead to a variety of substituted pyrazine derivatives .

科学的研究の応用

4-(Pyrazin-2-yl)benzoic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes

作用機序

The mechanism of action of 4-(Pyrazin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following section compares 4-(Pyrazin-2-yl)benzoic acid with analogous benzoic acid derivatives, focusing on structural, electronic, and functional differences.

4-(Pyridin-2-yl)benzoic Acid

- Structure : Replaces pyrazine with pyridine (one nitrogen atom in the heterocycle) .

- Electronic Effects : Pyridine is less electron-deficient than pyrazine, leading to a higher electron density at the benzoic acid group. This may reduce its acidity compared to the pyrazine analogue.

- Applications : Pyridine derivatives are often used in metal-organic frameworks (MOFs) due to their Lewis basicity, whereas pyrazine analogues like this compound are prioritized in kinase inhibitor design .

3-(Pyrazin-2-yl)benzoic Acid

- Structure : Positional isomer with pyrazine attached at the meta-position of the benzene ring .

- For example, meta-substituted derivatives may exhibit lower binding affinity to proteins due to reduced planarity .

4-(5-Nitropyridin-2-yl)benzoic Acid

- Structure : Features a nitro group on the pyridine ring (CAS: 223127-49-9) .

- Electronic Effects : The nitro group is a strong electron-withdrawing group, further decreasing electron density on the benzene ring. This enhances the compound’s acidity (lower pKa) compared to this compound.

- Applications : Nitro-substituted compounds are often used in explosives or as intermediates in redox-active drug design, diverging from the kinase-targeting role of pyrazine derivatives .

4-Isopropylbenzoic Acid

- Structure : Substitutes pyrazine with an isopropyl group (CAS: 536-66-3) .

- Physicochemical Properties : The bulky isopropyl group increases hydrophobicity, reducing aqueous solubility. Unlike this compound, this compound lacks hydrogen-bonding capacity from heteroatoms, limiting its use in biological applications.

4-(1H-Imidazol-1-yl)benzoic Acid

- Structure : Replaces pyrazine with imidazole (CAS: 160388-54-5) .

- Functional Differences : Imidazole’s basic nitrogen can participate in protonation-deprotonation equilibria at physiological pH, enabling pH-dependent solubility. This contrasts with pyrazine’s electron-deficient nature, which favors stable π-stacking in crystal lattices .

Data Tables

Table 1: Structural and Electronic Comparison

Key Research Findings

Synthetic Routes : this compound can be synthesized via condensation reactions similar to pyrazine-containing oxazolones, where pyrazine-2-carboxamide reacts with aromatic aldehydes under anhydrous conditions .

Structural Insights : X-ray diffraction studies reveal that the pyrazine ring in this compound adopts a planar conformation when bound to CK2α, optimizing van der Waals contacts with the protein’s hydrophobic residues .

Biological Relevance : Pyrazine derivatives exhibit enhanced antimicrobial activity compared to pyridine analogues, attributed to the electron-deficient ring’s ability to disrupt bacterial membrane proteins .

生物活性

4-(Pyrazin-2-yl)benzoic acid is an organic compound that has gained attention in medicinal chemistry and materials science due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a pyrazine ring linked to a benzoic acid moiety. Its planar structure allows for effective interactions with biological targets, which is crucial for its activity as a potential therapeutic agent.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, particularly against matrix metalloproteinase-8 (MMP-8) . This suggests potential applications in treating infections or inflammatory conditions.

- Antiviral Activity : A study identified related compounds as inhibitors of CSNK2A, demonstrating antiviral activity with improved selectivity over PIM3, which is significant for developing antiviral therapies .

- Kinase Inhibition : The compound has shown promising results in inhibiting various kinases, including CSNK2A and PIM3. For instance, one derivative exhibited an IC50 of 9 nM against CSNK2A, highlighting its potential in cancer therapy .

Table 1: Biological Activity of this compound Derivatives

| Compound | Target Kinase | IC50 (nM) | Selectivity |

|---|---|---|---|

| 1 | CSNK2A | 9 | High |

| 2 | PIM3 | <3 | Moderate |

| 3 | MMP-8 | Not reported | High |

Case Studies

- Antiviral Efficacy : In a rat model of nephritis, a derivative of this compound demonstrated significant in vivo activity, suggesting its potential as an antiviral agent .

- Inhibition Studies : A series of analogues were synthesized and tested for their kinase inhibition capabilities using NanoBRET assays. The results indicated that modifications at the pyrazine and benzoic acid positions significantly affected the activity and selectivity towards various kinases .

The mechanism by which this compound exerts its biological effects largely depends on its interaction with specific protein targets. For example, its ability to inhibit kinases such as CSNK2A and PIM3 suggests that it may disrupt signaling pathways critical for cell proliferation and survival, making it a candidate for cancer therapy .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 4-(Pyrazin-2-yl)benzoic acid, and how should data interpretation be approached?

- Answer :

- IR Spectroscopy : Identifies functional groups (e.g., carboxyl C=O stretch ~1700 cm⁻¹, pyrazine ring vibrations ~1500–1600 cm⁻¹).

- NMR : ¹H NMR resolves aromatic protons (δ 8.5–9.0 ppm for pyrazine protons; δ 7.5–8.5 ppm for benzoic acid protons). ¹³C NMR confirms carboxyl carbon (δ ~170 ppm) and aromatic carbons.

- UV-Vis : Assesses π→π* transitions in aromatic systems (e.g., λmax ~250–300 nm).

Cross-validate with literature data to resolve discrepancies, such as variations in chemical shifts due to solvent effects or impurities .

Q. What synthetic routes are recommended for preparing this compound?

- Answer :

- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling between 4-bromobenzoic acid and pyrazine-2-boronic acid. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in a mixed solvent system (THF/H₂O) .

- Post-Synthesis Purification : Recrystallization from ethanol/water (1:1) yields 98% purity. Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. How can solubility challenges of this compound in aqueous media be addressed for biological assays?

- Answer :

- Use polar aprotic solvents (DMSO, DMF) for stock solutions. For aqueous buffers, adjust pH >7 (carboxylate form) or employ solubilizing agents (e.g., β-cyclodextrin). Validate solubility via dynamic light scattering (DLS) .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the electronic structure of this compound?

- Answer :

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level. Calculate HOMO-LUMO gaps to predict reactivity (e.g., HOMO localized on pyrazine, LUMO on carboxyl group).

- Electron Localization Function (ELF) : Maps electron density to assess aromaticity and hydrogen-bonding propensity .

- InChI Code : Use

1S/C11H8N2O2/c14-11(15)8-3-1-7(2-4-8)10-9-5-6-12-13-10/h1-6H,(H,14,15)for database cross-referencing .

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

- Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Solve structure via direct methods (SHELXT) and refine with SHELXL (R-factor < 5%).

- Key Metrics : Analyze dihedral angles between pyrazine and benzoic acid rings (typically ~10–20°). Validate against Cambridge Structural Database entries .

Q. What strategies mitigate contradictions in reported biological activity data for pyrazine-benzoic acid derivatives?

- Answer :

- Standardized Assays : Use enzyme inhibition assays (e.g., carbonic anhydrase) with controlled pH (7.4) and temperature (37°C).

- Metabolite Profiling : Employ LC-MS to identify degradation products or metabolites that may interfere with activity measurements .

Methodological Considerations

Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?

- Answer :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazine ring to enhance electrophilicity. Monitor changes via Hammett plots .

- Coordination Chemistry : Synthesize metal complexes (e.g., Cu²⁺, Zn²⁺) to study chelation effects on bioactivity. Characterize via ESI-MS and EPR spectroscopy .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。